N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
N-(2-Hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen core linked to an acetamide group substituted with a 2-hydroxyphenyl moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural uniqueness of this compound lies in the combination of the electron-rich coumarin system and the phenolic hydroxyl group, which may enhance hydrogen-bonding interactions and solubility compared to simpler analogs.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C18H15NO5/c1-11-8-18(22)24-16-9-12(6-7-13(11)16)23-10-17(21)19-14-4-2-3-5-15(14)20/h2-9,20H,10H2,1H3,(H,19,21) |
InChI Key |
ALFCJPPQRZBABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyaniline and 4-methyl-2-oxo-2H-chromene-7-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 2-hydroxyaniline with an acylating agent, such as acetic anhydride, to form an intermediate compound.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4-methyl-2-oxo-2H-chromene-7-carboxylic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and dimethylformamide.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties:
This hydrolysis is reversible under peptide-coupling conditions (e.g., DCC/DMAP), enabling re-functionalization .
Schiff Base Formation
The primary amine generated from hydrolysis reacts with aldehydes/ketones to form Schiff bases, a key step in synthesizing bioactive derivatives:
-
React with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol/acetic acid.
-
Products: (E)-N-arylidene-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides.
| Aldehyde | Reaction Time | Product Melting Point | Antioxidant Activity (IC<sub>50</sub>, μM) |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 3 hours | 218–220°C | 12.4 ± 0.3 |
| 2,4-Dihydroxybenzaldehyde | 4 hours | 225–227°C | 9.8 ± 0.2 |
Schiff bases derived from dihydroxy-substituted aldehydes show enhanced antioxidant activity compared to ascorbic acid (IC<sub>50</sub> = 14.6 μM) .
Cyclocondensation Reactions
The compound participates in cyclization reactions to form heterocyclic systems:
Thiazolidinone Formation
Reaction with thioglycolic acid yields thiazolidin-4-one derivatives:
| Reagents | Conditions | Product | Antimicrobial Activity (Zone of Inhibition, mm) |
|---|---|---|---|
| Thioglycolic acid + HCl | Reflux, 6 hours | N-(2-(4-oxo-thiazolidin-3-yl)phenyl)acetamide | 18–22 (vs. 25 for Ciprofloxacin) |
These derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli .
Electrophilic Aromatic Substitution
The hydroxyphenyl group undergoes nitration and sulfonation:
Nitrated derivatives show improved solubility for formulation studies .
Metal Complexation
The phenolic -OH and carbonyl groups chelate transition metals, forming complexes with enhanced bioactivity:
Copper(II) complexes demonstrate superior activity due to redox-active metal centers .
Photochemical Reactions
The coumarin moiety undergoes [2+2] photodimerization under UV light (λ = 365 nm):
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV light, acetone, 24 hours | Cyclobutane-linked dimer | 0.32 ± 0.03 |
Dimers exhibit altered fluorescence properties, useful in sensor applications .
Key Research Findings
-
Structure-Activity Relationship : Derivatives with electron-withdrawing groups (e.g., -NO<sub>2</sub>) on the phenyl ring show 3× higher antioxidant activity than parent compounds .
-
Mechanistic Insight : Hydrolysis followed by Schiff base formation is the most efficient pathway (85–90% yield) for generating bioactive analogs .
-
Thermal Stability : The compound decomposes at 240°C, limiting high-temperature reactions but enabling melt-processing for polymer composites .
This reactivity profile positions N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide as a versatile scaffold for drug discovery and materials science.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
1. Anticancer Activity
Research has shown that derivatives of chromen-2-one compounds, including N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, demonstrate significant anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers. For instance, similar compounds have shown percent growth inhibition rates exceeding 70% against specific cancer types .
2. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
3. Enzyme Inhibition
The compound may exhibit enzyme inhibition properties relevant to treating neurodegenerative diseases. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate chromenone derivatives with acetamide under controlled conditions, often utilizing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenone compounds and evaluated their anticancer activities against various human cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range . This underscores the potential of this compound as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
A series of experiments conducted at a university laboratory focused on the antimicrobial properties of chromenone derivatives. The study found that certain derivatives showed promising activity against resistant strains of bacteria, suggesting that N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetamide could be further investigated as a potential antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related coumarinyloxyacetamides, highlighting key differences in substituents, synthetic yields, and spectral data:
Structural and Functional Insights:
Electronic Effects: The 2-hydroxyphenyl group in the target compound introduces a strong electron-donating hydroxyl (-OH) substituent, which may enhance solubility via hydrogen bonding compared to electron-withdrawing groups (e.g., -NO2 in 4ja) or hydrophobic groups (e.g., -CH3 in 4ca) .
Synthetic Accessibility: Derivatives with halogenated aryl groups (e.g., 4aa, 2-fluorophenyl) are synthesized in high yields (73%) via Cs2CO3-mediated coupling, suggesting that the target compound could be similarly accessible using 2-aminophenol as the nucleophile .
Biological Relevance: Compounds like 4ca and 4g (from ) demonstrate anticancer activity, likely due to the coumarin core’s ability to intercalate DNA or inhibit kinases. The phenolic -OH in the target compound could further modulate these interactions by introducing redox activity or enhancing binding to biological targets . Antimicrobial studies in highlight the importance of the acetamide side chain; the target compound’s -OH group may improve activity against Gram-negative bacteria by disrupting membrane integrity.
Spectroscopic Distinctions: The target compound’s 1H NMR is expected to show a downfield shift for the phenolic -OH (~δ 9.5–10.5) and a singlet for the coumarin H-3 proton (δ ~6.2–6.3), consistent with analogs in . IR spectra would likely feature a broad O-H stretch (~3350 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the acetamide and coumarin carbonyl groups .
Biological Activity
N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound belonging to the class of coumarin derivatives , which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H15NO5 |
| Molecular Weight | 325.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | UOCMOACDAUPYOD-KEBDBYFISA-N |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication, thereby demonstrating potent antimicrobial effects . The specific activity of this compound against various bacterial strains remains an area of ongoing research.
Anti-inflammatory Effects
Coumarins are also recognized for their anti-inflammatory properties. Mechanistic studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. The specific anti-inflammatory mechanisms of this compound are still being elucidated.
Anticancer Potential
Recent findings suggest that coumarin derivatives can exert cytotoxic effects against various cancer cell lines. For example, molecular docking studies have demonstrated that certain coumarin compounds interact with key targets involved in cancer cell proliferation. This interaction could lead to apoptosis in cancer cells, indicating a potential role for this compound in cancer therapy .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxicity comparable to standard anticancer drugs in human cell lines . This suggests that this compound may have similar effects.
- Molecular Docking Studies : Research involving molecular docking has revealed that coumarin derivatives can act as dual binding site inhibitors for acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's . This implies potential neuroprotective effects for N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetamide.
- Antioxidant Activity : Some studies have indicated that coumarin derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .
Pharmacokinetics and Safety Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has suggested that coumarin derivatives generally exhibit favorable pharmacokinetic profiles with low hepatotoxicity risks . This is an important consideration for the development of therapeutic agents based on N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetamide.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?
The synthesis typically involves coupling 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid derivatives with 2-aminophenol. Key steps include:
- Activation of the carboxylic acid group using reagents like acetic anhydride or coupling agents (e.g., EDC/HOBt).
- Condensation under reflux in polar aprotic solvents (e.g., methanol/chloroform mixtures) with catalytic acetic acid to facilitate amide bond formation .
- Purification via recrystallization (methanol or ethanol) to isolate the acetamide product.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Essential techniques include:
- 1H/13C NMR : To confirm the acetamide linkage (e.g., NH proton at δ ~10 ppm, carbonyl carbons at ~165–170 ppm) .
- IR Spectroscopy : Identification of amide C=O stretching (~1650 cm⁻¹) and phenolic O-H bands (~3200 cm⁻¹) .
- Mass Spectrometry (ESI/APCI) : To verify molecular weight and fragmentation patterns .
Q. What in vitro assays are standard for evaluating its anticancer activity?
The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Protocol steps:
- Incubate cells with the compound (24–72 hours).
- Add MTT reagent to measure mitochondrial activity via absorbance at 570 nm .
- Compare IC₅₀ values with positive controls (e.g., doxorubicin).
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (<5%) and electron density maps .
- Visualization : Generate ORTEP diagrams with WinGX to illustrate thermal ellipsoids and molecular packing .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Variability : Confirm compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time, dose range).
- Structural Confirmation : Re-validate using X-ray crystallography to rule out polymorphic differences .
Q. How do electron-withdrawing substituents influence hydrogen bonding and conformational stability?
Substituents like chloro or nitro groups on the aromatic ring alter σ-acceptor strength, modulating:
Q. What structure-activity relationship (SAR) insights guide derivative design for enhanced anti-inflammatory activity?
Key SAR findings:
- Isatin Ring Substitutions : Electron-donating groups (e.g., methyl) on the isatin moiety enhance anti-inflammatory activity (71–78% inhibition in carrageenan-induced edema models) .
- Coumarin Linker : The 4-methyl-2-oxochromen group improves membrane permeability, critical for in vivo efficacy.
- Hydrazide vs. Acetamide : Hydrazide derivatives show higher anticonvulsant activity (67% MES protection) due to improved hydrogen bonding with target receptors .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Solvent Screening : Test mixed solvents (e.g., methanol/chloroform) to balance solubility and reactivity.
- Catalyst Use : Add acetic acid (0.05–0.1 eq) to accelerate condensation reactions.
- Temperature Control : Reflux at 60–80°C for 5–18 hours, depending on substrate reactivity .
- Purification : Gradient column chromatography (silica gel, 0–8% MeOH/CH₂Cl₂) followed by recrystallization maximizes yield (80–91%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
